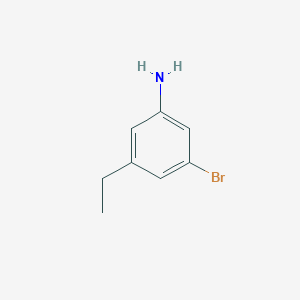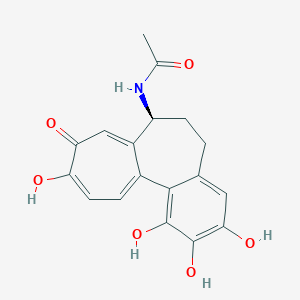
1,2,3-Demethylcolchiceine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Demethylcolchiceine is a natural alkaloid compound that is obtained from the autumn crocus plant. It belongs to the family of colchicine alkaloids and has been known for its medicinal properties for centuries. The compound has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1,2,3-Demethylcolchiceine is not fully understood. However, it is believed to work by inhibiting the polymerization of microtubules, which are important components of the cytoskeleton. This leads to the disruption of various cellular processes, including cell division, motility, and signaling.
Efectos Bioquímicos Y Fisiológicos
1,2,3-Demethylcolchiceine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. The compound has also been found to have neuroprotective effects and has been studied for its potential applications in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3-Demethylcolchiceine has several advantages for lab experiments. It is a natural compound that is readily available and easy to synthesize. It has been extensively studied and has a well-established mechanism of action. However, the compound also has some limitations. It is highly toxic and can cause severe side effects. It also has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1,2,3-Demethylcolchiceine. One area of research is the development of new treatments for cancer and other diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential in clinical settings. Another area of research is the study of the compound's neuroprotective effects. The compound has shown potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research to understand the mechanism of action of 1,2,3-Demethylcolchiceine and its potential applications in various fields of scientific research.
Conclusion:
1,2,3-Demethylcolchiceine is a natural alkaloid compound that has been extensively studied for its potential applications in scientific research. The compound has anti-inflammatory, anti-cancer, and anti-microbial properties and has been used in various research studies to understand the mechanism of action of various diseases and to develop new treatments. While the compound has several advantages for lab experiments, it also has some limitations. Further research is needed to determine the full potential of 1,2,3-Demethylcolchiceine in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1,2,3-Demethylcolchiceine involves the extraction of the compound from the autumn crocus plant. The plant is harvested, dried, and ground to a fine powder. The powder is then extracted using a solvent such as ethanol or methanol. The extract is purified using chromatography techniques to obtain pure 1,2,3-Demethylcolchiceine.
Aplicaciones Científicas De Investigación
1,2,3-Demethylcolchiceine has been extensively studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in various research studies to understand the mechanism of action of various diseases and to develop new treatments.
Propiedades
Número CAS |
134568-30-2 |
|---|---|
Nombre del producto |
1,2,3-Demethylcolchiceine |
Fórmula molecular |
C18H17NO6 |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
N-[(7S)-1,2,3,10-tetrahydroxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C18H17NO6/c1-8(20)19-12-4-2-9-6-15(23)17(24)18(25)16(9)10-3-5-13(21)14(22)7-11(10)12/h3,5-7,12,23-25H,2,4H2,1H3,(H,19,20)(H,21,22)/t12-/m0/s1 |
Clave InChI |
AQAJIZGCFLTZFB-LBPRGKRZSA-N |
SMILES isomérico |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
SMILES canónico |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
Otros números CAS |
134568-30-2 |
Sinónimos |
AcetaMide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetrahydroxy-9-oxobenzo[a]heptalen-7-yl)-, (S)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



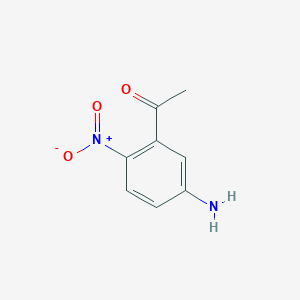
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)
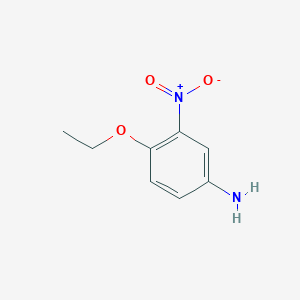
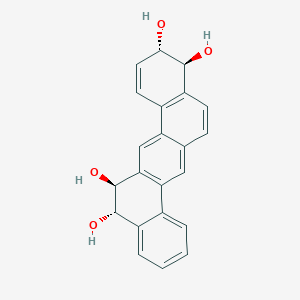
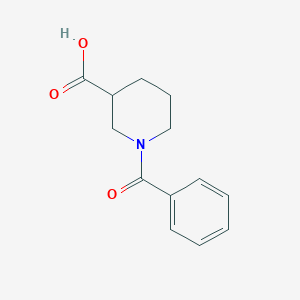
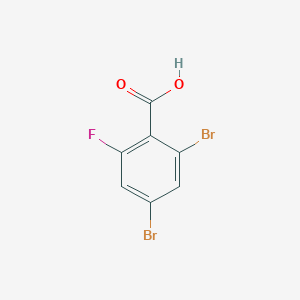
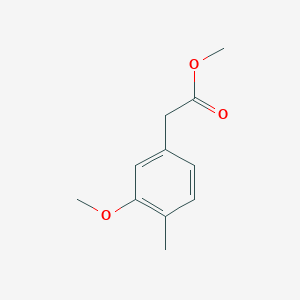
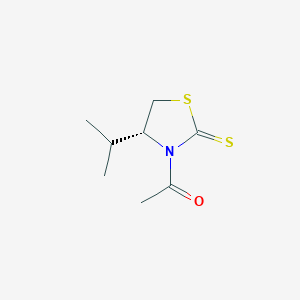
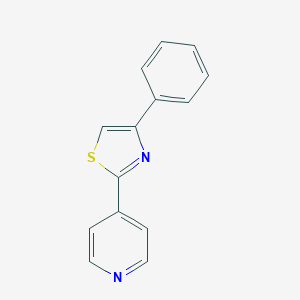
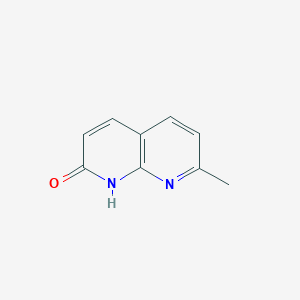
![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)

